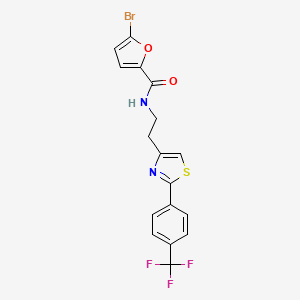

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF3N2O2S/c18-14-6-5-13(25-14)15(24)22-8-7-12-9-26-16(23-12)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYOYPWVMQCMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing thiazole rings, such as this one, have been found to exhibit a wide range of biological activities. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It is known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.

Biological Activity

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, related case studies, and research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole ring : Known for its antimicrobial and anticancer properties.

- Furan ring : Often associated with various biological activities.

- Trifluoromethyl group : Enhances lipophilicity and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The thiazole moiety has been linked to significant antimicrobial effects against various pathogens, including bacteria and fungi. Studies have shown that thiazole derivatives can inhibit bacterial growth through disruption of cell wall synthesis and function .

- Anticancer Properties : The compound exhibits cytotoxic activity against several cancer cell lines. Research indicates that the presence of the thiazole ring contributes to the inhibition of tumor cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as Bcl-2 .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance, making it a candidate for further drug development .

Antimicrobial Activity

A study demonstrated that derivatives of thiazole, similar to our compound, showed promising results against resistant strains of bacteria. For instance, compounds with a similar thiazole structure were effective against Mycobacterium tuberculosis, indicating potential in treating drug-resistant infections .

Anticancer Activity

In vitro studies have shown that 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines:

- IC50 Values : The IC50 values for certain analogs ranged from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, suggesting strong anticancer potential .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 5-bromo-N-(...) | A-431 (skin cancer) | 1.61 |

| 5-bromo-N-(...) | Jurkat (leukemia) | 1.98 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings greatly influence the biological activity. Electron-donating groups on the phenyl ring enhance cytotoxicity, while specific substitutions on the thiazole ring are essential for maintaining antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs and their properties:

*Molecular weight estimated based on structural similarity to analogs in (e.g., 514–548 g/mol for related thiazol-ureido compounds).

Key Comparative Insights

Heterocyclic Core Variations

- Furan vs. Thiophene : The target compound’s furan ring () may offer distinct electronic properties compared to thiophene-based analogs like 6d (). Thiophene’s larger atomic radius and higher lipophilicity could enhance membrane permeability, whereas furan’s oxygen atom may improve hydrogen bonding .

- Thiazol vs. Benzoxazole/Tetrazole : Replacing thiazol with benzoxazole () or tetrazole () alters steric and electronic profiles. Tetrazole, a carboxylic acid bioisostere, may improve solubility, while benzoxazole’s fused ring system could enhance planar stacking interactions .

Substituent Effects

- Trifluoromethyl vs. Halogenated Benzyl : The target’s 4-(trifluoromethyl)phenyl group contrasts with 6d’s 2,4-dichlorobenzyl substituent (). The trifluoromethyl group’s strong electron-withdrawing effect may stabilize the compound metabolically, whereas chlorinated benzyl groups could increase cytotoxicity via DNA intercalation .

- Piperazinyl-Propargyl vs. Ethyl-Thiazol : The JNK inhibitor in uses a piperazinyl-propargyl chain, which may enhance blood-brain barrier penetration compared to the target’s ethyl-thiazol linker, likely favoring peripheral target engagement .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Construction of the thiazole ring via Hantzsch thiazole synthesis, using 4-(trifluoromethyl)phenyl-substituted thioamides and α-halo ketones .

- Step 2 : Functionalization of the furan-2-carboxamide moiety using bromination at the 5-position of the furan ring, followed by coupling with the thiazole-ethylamine intermediate via amide bond formation (e.g., EDC/HOBt activation) .

- Key Challenges : Optimizing regioselectivity in bromination and minimizing side reactions during amide coupling.

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are used to verify substituent positions (e.g., bromo, trifluoromethyl groups). The ethyl linker’s protons appear as triplets (δ ~3.5–4.0 ppm) .

- X-ray Crystallography : Provides absolute configuration data, especially for resolving thiazole-furan spatial orientation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 458.98) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC values with controls like doxorubicin .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Adjust assay pH to 7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., EGFR). Focus on the thiazole and trifluoromethyl groups for hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

- SAR Insights : Replace the bromo group with chloro or nitro to evaluate electronic effects on binding affinity .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. A549) and culture conditions (e.g., serum concentration).

- Metabolic Stability Tests : Use liver microsomes to compare compound half-life (t) across species (e.g., human vs. murine) .

- Off-Target Profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies mitigate instability of the trifluoromethyl group under physiological conditions?

- Methodological Answer :

- pH Optimization : Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the CF group.

- Prodrug Design : Mask the carboxamide as an ester to enhance stability during circulation .

- Formulation : Encapsulate in PEGylated liposomes to reduce aqueous degradation .

Q. How to analyze the compound’s pharmacokinetic profile in vivo?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.